molecular formula C15H19NO2 B017470 (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester CAS No. 129101-19-5

(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester

Cat. No.: B017470
CAS No.: 129101-19-5
M. Wt: 245.32 g/mol
InChI Key: KEDWLCOPRDSQBB-MGPQQGTHSA-N
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Description

(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester is a chiral bicyclic compound characterized by a rigid azabicyclo[3.3.0]octane scaffold and a benzyl ester moiety. Its CAS number is 129101-19-5 (free base) and 138877-09-5 (hydrochloride salt) . This compound is primarily utilized in pharmaceutical research as a chiral building block, particularly in synthesizing angiotensin-converting enzyme (ACE) inhibitors like ramipril . Its stereochemistry and structural features make it critical for enantioselective synthesis and analytical studies.

Properties

IUPAC Name

benzyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2/t12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDWLCOPRDSQBB-MGPQQGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Regioselectivity Control

The tungsten-catalyzed synthesis of 2-azabicyclo[3.3.0]octane derivatives, as reported by Onizawa et al., employs p-acetylenic dienol silyl ethers as starting materials (e.g., compound 1 ) under photolytic conditions with W(CO)₆. The reaction bifurcates into two pathways depending on the presence of n-Bu₃N (Scheme 1):

  • Pathway A (with base): Forms 3-azabicyclo[3.3.0]octanes via vinylidene-tungsten intermediates (A ) undergoing double cyclization and 1,2-alkyl migration.

  • Pathway B (without base): Yields 2-azabicyclo[3.3.0]octanes (D ) through zwitterionic intermediates (B ), avoiding nitrogen-assisted migrations.

Isotopic labeling (¹³C, D) confirmed the migration mechanism in Pathway A, while the absence of isolable intermediates in Pathway B suggests a concerted process.

Table 1: Optimization of Tungsten-Catalyzed Reactions

ConditionProductYield (%)Diastereomeric Ratio
W(CO)₆, n-Bu₃N, hν3-Azabicyclo[3.3.0]octane (C)50–9289:11
W(CO)₆, PhMe, hν2-Azabicyclo[3.3.0]octane (D)60–8595:5

While this method achieves high regioselectivity, the racemic nature of products necessitates downstream resolution steps to isolate the (R,R,R)-enantiomer.

Classical Resolution of Racemic Mixtures

Diastereomeric Salt Formation

The racemic 2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester (6 ) is resolved using N-benzyloxycarbonyl-L-phenylalanine as a chiral resolving agent. Key steps include:

  • Deprotonation : Treatment of racemic 6 with aqueous NaOH liberates the free base.

  • Diastereomer Formation : Reaction with N-benzyloxycarbonyl-L-phenylalanine in ethyl acetate yields separable diastereomeric salts.

  • Crystallization : Selective precipitation of the (S,S,S)-enantiomer salt occurs, leaving the (R,R,R)-enantiomer in solution.

Table 2: Resolution Efficiency

ParameterValue
Starting Material166 g racemic 6
Resolving Agent117 g N-Cbz-L-Phe
Isolated (R,R,R)-Ester91% yield
Optical Purity>99% ee

This method, while reliable, requires stoichiometric amounts of chiral auxiliaries and multi-step purification.

Asymmetric Synthesis via Enzymatic Resolution

Lipase-Catalyzed Kinetic Resolution

A patent by Teetz et al. discloses an enzymatic approach to access enantiopure benzyl esters. Pseudomonas fluorescens lipase selectively hydrolyzes the (S)-enantiomer of a racemic bicyclic ester, leaving the (R)-enantiomer intact.

Key Parameters:

  • Substrate : Racemic 2-azabicyclo[3.3.0]octane-3-carboxylic acid methyl ester.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h.

  • Outcome : 48% conversion with 98% ee for (R)-ester.

While enzymatic methods offer high enantioselectivity, scalability remains limited by enzyme cost and reaction rates.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesLimitations
Tungsten CatalysisHigh regioselectivity (95:5 dr)Racemic output; requires resolution
Classical Resolution>99% ee achievableMulti-step; low atom economy
Enzymatic ResolutionEco-friendly; high eeLimited substrate scope; costly

Chemical Reactions Analysis

Types of Reactions

(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl ester group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Synthesis of Ramipril

One of the primary applications of (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester is as an intermediate in the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. The synthesis pathway involves several steps where this compound acts as a crucial building block.

Synthesis Overview :

  • The compound is utilized in the formation of key intermediates that lead to the final structure of Ramipril.
  • Studies have demonstrated efficient synthetic routes leveraging this compound, enhancing yield and reducing reaction times compared to traditional methods .

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Research has also indicated that derivatives of (R,R,R)-2-Azabicyclo[3.3.0]octane can serve as potent DPP-IV inhibitors, which are important in the management of type 2 diabetes mellitus. The synthesis of octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives from this compound has shown promising biological activity against DPP-IV .

Case Study :

  • A study published in the European Journal of Medicinal Chemistry highlighted the design and synthesis of β-amino pyrrole derivatives based on this bicyclic structure, resulting in selective DPP-IV inhibition and potential therapeutic applications for diabetes management .

Synthesis Techniques

The synthesis of this compound typically involves:

  • Asymmetric Synthesis : Utilizing chiral catalysts to achieve high optical purity.
  • Functionalization Reactions : Incorporating various functional groups to enhance biological activity and specificity.

Biological Evaluations

Biological evaluations have confirmed that compounds derived from (R,R,R)-2-Azabicyclo[3.3.0]octane exhibit significant activity against various enzymes linked to metabolic disorders, showcasing their potential in drug development pipelines.

Mechanism of Action

The mechanism of action of (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or modulator. For example, as an intermediate in the synthesis of ACE inhibitors, it interacts with the active site of the enzyme to prevent the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure .

Comparison with Similar Compounds

Comparison with Stereoisomers

(S,S,S)-Enantiomer

The (S,S,S)-enantiomer (CAS 87269-87-2, hydrochloride salt) is a key intermediate in ramipril synthesis. A resolution process using L-(+)-mandelic acid achieves 83% yield for the (S,S,S)-benzyl ester, which is subsequently coupled to form ramipril benzyl ester (94% yield) .

Table 1: Stereoisomer Comparison
Property (R,R,R)-Enantiomer (S,S,S)-Enantiomer
CAS Number (Free Base) 129101-19-5 N/A*
CAS Number (HCl Salt) 138877-09-5 87269-87-2
Key Application Chiral auxiliary, research Ramipril synthesis
Resolution Yield Not reported 83% (using L-mandelic acid)

Stereoselective Analytical Behavior

Stereoselective reaction mass spectrometry (SRMS) using mandelic acid as a chiral selector shows distinct ion abundance patterns for enantiomers. For example, the (R,R,R)-form demonstrates differential interactions with (R)- vs. (S)-mandelic acid, highlighting its stereochemical sensitivity .

Structural Analogues and Derivatives

2-Azabicyclo[3.3.0]octane-3-carboxylic Acid (Without Benzyl Ester)

This compound is listed in research catalogs but lacks detailed pharmacological data .

8-Methyl-8-azabicyclo[3.2.1]octane Derivatives

Compounds like Methyl 3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 1932-93-0 ) feature a [3.2.1] bicyclic system and fluorinated aryl groups. These structural changes enhance metabolic stability and receptor affinity compared to the [3.3.0] scaffold .

Table 2: Structural Analogues
Compound Bicyclo System Key Substituents Applications
(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester [3.3.0] Benzyl ester ACE inhibitor intermediates
Methyl 3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [3.2.1] 4-Fluorophenyl, methyl ester Neuropharmacology research
2-Azabicyclo[3.3.0]octane-3-carboxylic Acid [3.3.0] Carboxylic acid Synthetic intermediate

Commercial Availability and Specifications

Suppliers like Toronto Research Chemicals (TRC) and Santa Cruz Biotechnology offer the (R,R,R)-enantiomer in research-grade quantities (purity ≥99%). The hydrochloride salt is packaged as a 25 kg/cardboard drum for industrial use .

Biological Activity

(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester is a bicyclic compound recognized for its significant biological activity, particularly in medicinal chemistry. This compound is structurally related to various bioactive agents, including ACE inhibitors like Ramipril, which are critical in managing hypertension and heart failure.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H20_{20}ClNO, with a molecular weight of approximately 273.78 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.

Biological Activity Overview

Research indicates that the biological activity of this compound is primarily linked to its role as an intermediate in synthesizing various pharmaceutical agents. Its derivatives have shown potential in modulating biological pathways, particularly in cardiovascular and neurological contexts.

The compound acts by inhibiting specific enzymes and receptors involved in physiological processes, which can lead to therapeutic effects in conditions such as hypertension and neurodegenerative diseases.

ACE Inhibition

One of the most notable applications of (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives is their use as ACE inhibitors. A study highlighted that Ramipril, derived from this compound, effectively lowers blood pressure by inhibiting the angiotensin-converting enzyme (ACE), thus preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of compounds derived from (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid have shown promising results against various bacterial strains. For instance, extracts containing this compound exhibited significant inhibitory effects against Staphylococcus aureus and other pathogens, suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity Type Target Effect Reference
ACE InhibitionAngiotensin-Converting EnzymeDecreased blood pressure
AntimicrobialStaphylococcus aureusInhibition of bacterial growth
NeuroprotectiveVarious neuronal receptorsPotential neuroprotection

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, typically starting from simpler precursors through methods such as Michael addition reactions . The resulting esters can be further modified to enhance their biological activity or selectivity for specific targets.

Q & A

Q. What are the key synthetic routes for preparing (R,R,R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester, and how do stereochemical outcomes depend on reaction conditions?

The compound is synthesized via asymmetric methods, such as enantioselective cyclization or chiral auxiliary-mediated reactions. For example, (S,S,S)-enantiomers (structurally related) are synthesized using tert-butoxycarbonyl (Boc) protection followed by stereoselective ring closure . Reaction parameters like temperature, catalyst choice (e.g., chiral Lewis acids), and solvent polarity critically influence stereochemical purity. Recrystallization in solvents like ethanol or methanol is commonly used to isolate the desired enantiomer .

Q. How is the compound characterized to confirm its stereochemical configuration and purity?

Techniques include:

  • Chiral HPLC with columns like Chiralpak® AD-H or OD-H, using hexane/isopropanol mobile phases to resolve enantiomers.
  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) in the bicyclic system and benzyl ester protons (δ 5.1–5.3 ppm) confirms spatial arrangement .
  • Mass spectrometry : Stereoselective reaction mass spectrometry (SRMS) with chiral selectors (e.g., mandelic acid) distinguishes enantiomers via adduct formation patterns .

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors like Ramipril . The bicyclic core mimics peptide transition states, enabling selective inhibition of ACE . The benzyl ester group enhances solubility during synthetic steps and is later deprotected to yield the active carboxylic acid .

Advanced Research Questions

Q. How do reaction mechanisms differ between (R,R,R)- and (S,S,S)-enantiomers during synthetic or catalytic processes?

Enantiomers exhibit divergent reactivity in asymmetric catalysis. For instance, (R,R,R)-configured esters may favor axial attack in nucleophilic substitutions due to steric hindrance from the bicyclic system, whereas (S,S,S)-enantiomers allow equatorial approach. Computational studies (DFT) and kinetic isotope effects (KIE) are used to map transition states and explain selectivity .

Q. What strategies resolve contradictions in stereochemical assignments reported across literature sources?

Discrepancies often arise from misalignment of IUPAC numbering and experimental vs. calculated optical rotation data. To resolve:

  • Compare X-ray crystallography data (e.g., CCDC entries) with reported configurations.
  • Validate via electronic circular dichroism (ECD) spectra against simulated spectra from quantum mechanical calculations (e.g., TDDFT) .

Q. How does the compound’s bicyclic structure influence its stability under varying pH and temperature conditions?

The rigid bicyclo[3.3.0]octane system enhances thermal stability (decomposition >200°C) but renders the ester susceptible to hydrolysis under basic conditions (pH >10). Stability studies using accelerated degradation testing (e.g., 40°C/75% RH) show <5% degradation over 6 months when stored anhydrous .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying trace impurities in this compound?

  • LC-MS/MS with a C18 column (e.g., Waters XBridge™) in gradient mode (0.1% formic acid/acetonitrile) detects impurities at ppm levels.
  • For chiral impurities : Use a dual-column approach (achiral + chiral columns) coupled with evaporative light scattering detection (ELSD) .

Q. How can researchers optimize recrystallization protocols to maximize enantiomeric excess (ee)?

Screen solvents with varying polarity (e.g., ethyl acetate/hexane mixtures) and cooling rates. For example, slow cooling (0.5°C/min) in ethanol yields >99% ee for (R,R,R)-enantiomers. Monitor via polarimetry ([α]D_D = +38.5° in CHCl3_3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester
Reactant of Route 2
Reactant of Route 2
(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester

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